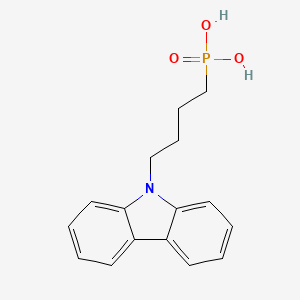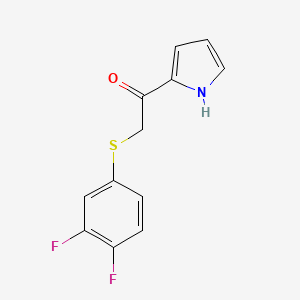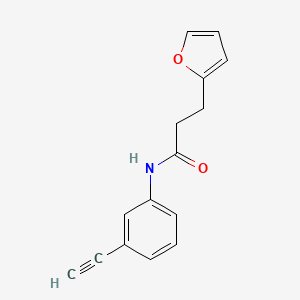
(2-i-Propyloxy-5-methoxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-iso-propyloxy-5-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-propyloxy-5-methoxyphenyl)zinc bromide typically involves the reaction of 2-iso-propyloxy-5-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The zinc reagent is often activated by a small amount of iodine or a similar activator to enhance its reactivity.
Industrial Production Methods
In an industrial setting, the production of (2-iso-propyloxy-5-methoxyphenyl)zinc bromide follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The compound is typically produced in large reactors with precise temperature and pressure control to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-iso-propyloxy-5-methoxyphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Common reagents used with (2-iso-propyloxy-5-methoxyphenyl)zinc bromide include:
Palladium catalysts: Used in coupling reactions.
Carbonyl compounds: Used in addition reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from reactions involving (2-iso-propyloxy-5-methoxyphenyl)zinc bromide include:
Biaryl compounds: From coupling reactions.
Alcohols: From addition to carbonyl compounds.
Substituted aromatic compounds: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(2-iso-propyloxy-5-methoxyphenyl)zinc bromide is used in various scientific research applications, including:
Organic synthesis: As a reagent for forming carbon-carbon bonds.
Medicinal chemistry: For the synthesis of pharmaceutical intermediates.
Material science: In the preparation of functional materials and polymers.
Biological studies: As a tool for modifying biomolecules.
Mecanismo De Acción
The mechanism of action of (2-iso-propyloxy-5-methoxyphenyl)zinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the organic moiety, enhancing its nucleophilicity and facilitating the formation of new carbon-carbon bonds. The compound can also participate in oxidative addition and reductive elimination processes, particularly in the presence of transition metal catalysts.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc bromide: Another organozinc compound used in similar reactions.
(2-methoxyphenyl)zinc bromide: Similar structure but with different substituents.
(2-ethoxyphenyl)zinc bromide: Another variant with an ethoxy group instead of an iso-propyloxy group.
Uniqueness
(2-iso-propyloxy-5-methoxyphenyl)zinc bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both iso-propyloxy and methoxy groups can provide steric and electronic effects that are beneficial in certain synthetic applications.
Propiedades
Fórmula molecular |
C10H13BrO2Zn |
|---|---|
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methoxy-4-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C10H13O2.BrH.Zn/c1-8(2)12-10-6-4-9(11-3)5-7-10;;/h4-6,8H,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
JCXADJURTXDPAH-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC1=[C-]C=C(C=C1)OC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



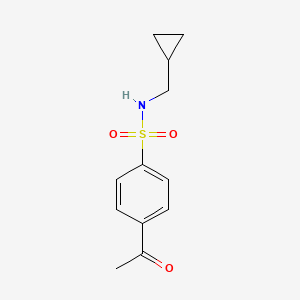
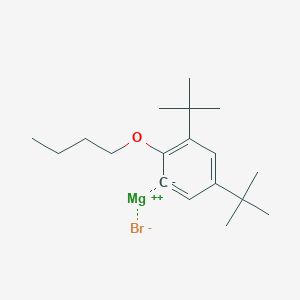
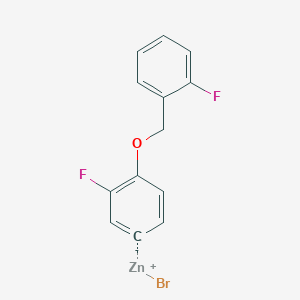
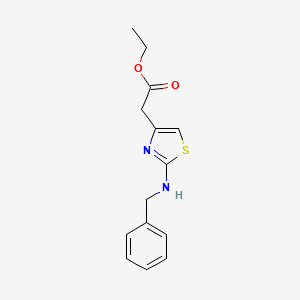
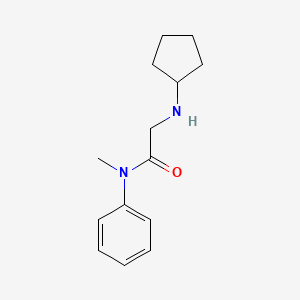
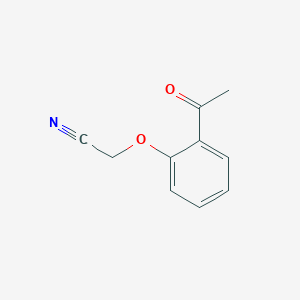
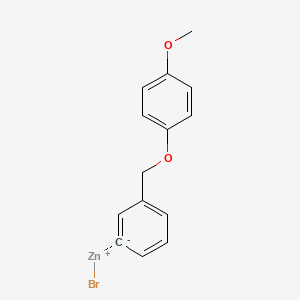
![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)acetamide](/img/structure/B14892648.png)
